molecular formula C12H18BrNO B15093383 [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine

[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B15093383
M. Wt: 272.18 g/mol
InChI Key: UJFXSUZYBBBRDS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamine chain, which is further linked to an ethoxyethyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

While specific industrial production methods for 1-(4-Bromophenyl)ethylamine are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)ethylamine: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-(4-Bromophenyl)ethylamine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

UJFXSUZYBBBRDS-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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